1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
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Overview
Description
1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the class of thioxopyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the condensation of benzylamine with thiourea and an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzyl or pyrimidinone ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-4(1H)-pyrimidinone: Lacks the benzyl group, leading to different biological activity and chemical reactivity.
1-Benzyl-2-oxo-2,3-dihydro-4(1H)-pyrimidinone: Contains an oxo group instead of a thioxo group, affecting its redox properties and reactivity.
Uniqueness
1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is unique due to the presence of both the benzyl and thioxo groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1208-14-6 |
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Molecular Formula |
C11H10N2OS |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-benzyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C11H10N2OS/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15) |
InChI Key |
BAVDYQXONFAIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)NC2=S |
Origin of Product |
United States |
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